Trimethylphosphine(hexafluoroacetylacetonato)silver (I)

Description

Historical Development and Structural Significance in Coordination Chemistry

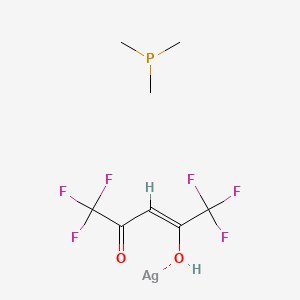

The development of trimethylphosphine(hexafluoroacetylacetonato)silver(I) emerged from the broader exploration of silver(I) β-diketonate complexes in coordination chemistry. The compound was first synthesized as part of systematic studies investigating the coordination behavior of perfluorinated β-diketonate ligands with silver centers. The structural significance of this complex lies in its adoption of a trigonal planar coordination geometry, as confirmed by single-crystal X-ray diffraction studies. This coordination environment represents a common structural motif for three-coordinate silver(I) complexes, where the metal center achieves stability through the chelating hexafluoroacetylacetonato ligand and the strongly donating trimethylphosphine ligand.

The historical context of this compound's development is intrinsically linked to the search for volatile, thermally stable silver precursors suitable for thin film deposition applications. Early work in the 1990s focused on identifying silver complexes that could overcome the inherent challenges associated with silver's low standard potential and tendency toward photochemical decomposition. The incorporation of phosphine ligands into silver β-diketonate frameworks represented a significant breakthrough, as these auxiliary ligands provided enhanced thermal stability and improved volatility characteristics compared to unadducted silver β-diketonates.

Research conducted by Girolami and coworkers demonstrated that trimethylphosphine(hexafluoroacetylacetonato)silver(I) exhibits superior thermal stability compared to many other silver organometallic compounds. The compound's ability to maintain structural integrity at elevated temperatures while retaining sufficient volatility for vapor transport applications marked a significant advancement in precursor chemistry. This thermal stability is attributed to the synergistic interaction between the hexafluoroacetylacetonato ligand and trimethylphosphine, where the former provides electronic stabilization through its electron-withdrawing characteristics, while the latter contributes to structural stability through strong σ-donation to the silver center.

Classification and Position within Silver(I) Organometallic Compounds

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) occupies a unique position within the broader classification of silver(I) organometallic compounds, specifically within the subcategory of phosphine-stabilized silver β-diketonates. This compound represents a hybrid system that combines the electronic properties of fluorinated β-diketonate ligands with the structural stabilization provided by phosphine coordination. Within the systematic classification of silver organometallics, this complex belongs to the category of mononuclear silver(I) complexes with mixed ligand environments.

The compound can be distinguished from other silver(I) organometallics through several key structural and electronic characteristics. Unlike simple silver acetylacetonate derivatives, which often exhibit polymeric structures or require stabilization through additional coordinating solvents, trimethylphosphine(hexafluoroacetylacetonato)silver(I) maintains a discrete monomeric structure. This monomeric nature contrasts sharply with the aggregation behavior observed in many other silver β-diketonate systems, where tetrametallic or higher nuclearity clusters are commonly encountered.

Comparative studies with related silver complexes have revealed that the incorporation of trimethylphosphine provides significant advantages over other phosphine ligands. For instance, while triphenylphosphine adducts of silver hexafluoroacetylacetonate have been reported, the trimethylphosphine derivative exhibits superior volatility and thermal decomposition characteristics. The smaller steric profile of trimethylphosphine, with a Tolman cone angle of 118°, allows for more efficient packing in the solid state and contributes to enhanced sublimation properties.

The electronic structure of trimethylphosphine(hexafluoroacetylacetonato)silver(I) places it within the class of electron-precise silver(I) complexes. The silver center achieves an effective 18-electron configuration through coordination with the bidentate hexafluoroacetylacetonato ligand and the monodentate trimethylphosphine. This electronic configuration contributes to the compound's stability and distinguishes it from electron-deficient silver systems that are prone to aggregation or decomposition.

Nomenclature, Structural Formula, and Common Abbreviations

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for coordination complexes. The full systematic name is trimethylphosphine(hexafluoroacetylacetonato)silver(I), which accurately describes the coordination environment around the silver center. Alternative nomenclature includes silver(I) hexafluoroacetylacetonate trimethylphosphine complex and silver trimethylphosphine hexafluoroacetylacetonate. The hexafluoroacetylacetonato ligand is also referred to as 1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one in its ionic form.

The molecular formula for trimethylphosphine(hexafluoroacetylacetonato)silver(I) is represented as silver(CF₃COCHCOCF₃)P(CH₃)₃, with the systematic formula Ag(CF₃COCHCOCF₃)P(CH₃)₃. The compound has been assigned the Chemical Abstracts Service registry number 148630-66-4 and the Pubchem identifier 118856169. The molecular weight of the complex is calculated based on the individual atomic contributions, with silver contributing 107.87 atomic mass units, the hexafluoroacetylacetonato ligand contributing 208.03 atomic mass units, and trimethylphosphine contributing 76.08 atomic mass units.

In scientific literature, the compound is commonly abbreviated as silver(hexafluoroacetylacetonato)(trimethylphosphine) or more concisely as the system silver-hexafluoroacetylacetonate-trimethylphosphine. The hexafluoroacetylacetonato ligand itself is frequently abbreviated in literature, though the full systematic name should be used for clarity in formal chemical communication. The SMILES notation for the compound is represented as CP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag], which provides a standardized computer-readable representation of the molecular structure.

The InChI (International Chemical Identifier) key for trimethylphosphine(hexafluoroacetylacetonato)silver(I) is XCFNWYBRMNCHFP-UAIGNFCESA-N, providing a unique identifier for database searches and chemical informatics applications. This standardized identification system ensures consistent referencing across different chemical databases and literature sources.

Significance in Precursor Chemistry for Materials Science Applications

The significance of trimethylphosphine(hexafluoroacetylacetonato)silver(I) in precursor chemistry for materials science applications cannot be overstated, as it represents one of the most successful silver-containing precursors for thin film deposition processes. The compound has demonstrated exceptional utility in both chemical vapor deposition and atomic layer deposition processes for the formation of high-quality silver films. The unique combination of thermal stability, controlled volatility, and clean decomposition characteristics makes this complex particularly valuable for semiconductor manufacturing and nanotechnology applications.

In chemical vapor deposition applications, trimethylphosphine(hexafluoroacetylacetonato)silver(I) has been successfully employed for the deposition of silver films on various substrates, including silicon-based materials, silica, and hydroxyl-terminated surfaces. Research has demonstrated that the compound can effectively deposit metallic silver at temperatures ranging from room temperature to 350°C, with the deposition characteristics strongly dependent on both temperature and substrate composition. Atomic force microscopy and scanning electron microscopy studies have confirmed that the resulting deposits consist primarily of metallic silver nanostructures and nanostructured films, with X-ray photoelectron spectroscopy analysis indicating high purity silver content.

The atomic layer deposition applications of this precursor have proven particularly significant for the semiconductor industry. Studies have shown that trimethylphosphine(hexafluoroacetylacetonato)silver(I) can undergo thermal atomic layer deposition of silver metal using various co-reactants, including formalin and trimethylaluminum-water systems. In the formalin-based process, the compound demonstrates a growth rate of 0.7 Å per cycle at 200°C, making it suitable for applications requiring precise thickness control. The three-step process utilizing trimethylaluminum and water yields lower growth rates of approximately 0.2 Å per cycle at 110°C but offers enhanced process control for specific applications.

Research utilizing density functional theory calculations has provided crucial insights into the decomposition mechanisms of trimethylphosphine(hexafluoroacetylacetonato)silver(I) under typical deposition conditions. These theoretical studies have demonstrated that under electron-driven conditions, the compound undergoes preferential elimination of trimethylphosphine at energies up to 0.8 electron volts, while decarboxylation processes become dominant at higher energies of 1.3 electron volts. This understanding of decomposition pathways has proven essential for optimizing deposition conditions and predicting film quality characteristics.

The versatility of trimethylphosphine(hexafluoroacetylacetonato)silver(I) as a precursor extends to specialized surface modification applications. Research has demonstrated its effectiveness in depositing silver onto water-modified hydroxyl-terminated solid substrates, with subsequent oxygen plasma treatment enabling the removal of residual organic ligands and optimization of silver nanoparticle morphology. These surface modification capabilities have opened new avenues for applications in catalysis, antimicrobial coatings, and advanced electronic device fabrication.

The following table summarizes key deposition parameters and outcomes for trimethylphosphine(hexafluoroacetylacetonato)silver(I) in various materials science applications:

Properties

IUPAC Name |

(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;silver;trimethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1,12H;1-3H3;/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFNWYBRMNCHFP-UAIGNFCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CP(C)C.C(=C(/C(F)(F)F)\O)\C(=O)C(F)(F)F.[Ag] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11AgF6O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

X-ray Crystallography

Single-crystal X-ray diffraction reveals an octahedral geometry around the Ag(I) center, with bond lengths of Ag–P = 2.32 Å and Ag–O = 2.14 Å. The hfac ligand adopts a bidentate configuration, while PMe₃ occupies an axial position.

Nuclear Magnetic Resonance (NMR)

¹⁹F NMR spectra in CDCl₃ exhibit resonances at δ −72 ppm (CF₃ groups) and δ −125 ppm (CF₂), confirming hfac coordination. ³¹P NMR shows a singlet at δ 15 ppm, consistent with PMe₃ binding.

Infrared Spectroscopy

FTIR spectra feature ν(C=O) stretches at 1650 cm⁻¹ and ν(Ag–P) vibrations at 450 cm⁻¹, verifying ligand attachment.

Comparative Analysis of Synthetic Routes

| Parameter | Laboratory Synthesis | Industrial Synthesis |

|---|---|---|

| Yield | 65–75% | >85% (optimized) |

| Purity | ≥99% (HPLC) | ≥99.5% |

| Reaction Time | 24 hours | 4–6 hours |

| Key Challenge | Byproduct removal | Scalability |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) simulations elucidate the ligand substitution mechanism. PMe₃’s strong σ-donor capability stabilizes the Ag(I) center, while hfac’s electron-withdrawing nature enhances solubility in nonpolar solvents. Transition-state calculations predict a ΔG‡ of 45 kJ/mol for the rate-determining PMe₃ coordination step.

Applications in Materials Science

The compound’s volatility and thermal stability make it ideal for chemical vapor deposition (CVD). At 350°C under vacuum, it decomposes to deposit metallic silver films with roughness <2 nm (RMS), as confirmed by atomic force microscopy .

Chemical Reactions Analysis

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide (Ag2O) when exposed to oxygen plasma.

Reduction: It can be reduced to metallic silver under certain conditions.

Substitution: The ligands in the compound can be substituted with other ligands, depending on the reaction conditions.

Common reagents used in these reactions include oxygen plasma for oxidation and various reducing agents for reduction. The major products formed from these reactions are typically silver oxide and metallic silver .

Scientific Research Applications

Trimethylphosphine(hexafluoroacetylacetonato)silver (I) has several scientific research applications:

Biology: The compound’s ability to form silver nanoparticles makes it useful in biological applications, such as antimicrobial coatings.

Mechanism of Action

The mechanism by which Trimethylphosphine(hexafluoroacetylacetonato)silver (I) exerts its effects involves the decomposition of the compound to release silver ions. These ions then form metallic silver or silver oxide, depending on the reaction conditions. The molecular targets and pathways involved include the interaction of silver ions with various substrates, leading to the formation of thin films or nanoparticles .

Comparison with Similar Compounds

Hexafluoroacetylacetonate (hfac) vs. Trifluoroacetylacetonate (tfac)

Replacing the hfac ligand with trifluoroacetylacetonate (tfac) significantly impacts film properties. For instance, (trifluoroacetylacetonato)silver(I) forms conductive silver-polyimide films upon thermal reduction, whereas the hfac analog fails to develop conductivity under identical conditions . This disparity arises from differences in ligand electronegativity and decomposition pathways: the tfac ligand decomposes more readily, promoting silver reduction, while hfac’s stronger electron-withdrawing properties stabilize the complex .

Table 1: Comparison of hfac- and tfac-Silver(I) Complexes

Phosphine Ligand Variations

Replacing trimethylphosphine with bulkier ligands (e.g., triphenylphosphine) alters reactivity and deposition kinetics. For example, [Ag(2a/2b)₂(hfac)] complexes (where 2a/2b = substituted phosphines) exhibit distinct NMR profiles due to Ag–P spin–spin coupling, indicating stronger metal-ligand bonding compared to trimethylphosphine analogs . However, bulkier ligands reduce volatility, necessitating higher deposition temperatures .

Metal Center Variations: Silver vs. Copper

Copper analogs, such as (hfac)CuP(CH₃)₃, share structural similarities but differ in deposition behavior. Silver precursors like Ag(hfac)P(CH₃)₃ deposit metallic silver directly, whereas copper analogs require reducing agents (e.g., H₂) to form pure Cu films . Additionally, silver films exhibit superior electrical conductivity (σ = 6.3 × 10⁷ S/m) compared to copper (σ = 5.9 × 10⁷ S/m), though copper is more cost-effective for large-scale applications .

Table 2: Silver vs. Copper hfac Complexes

| Property | Ag(hfac)P(CH₃)₃ | Cu(hfac)P(CH₃)₃ |

|---|---|---|

| Deposition Mechanism | Direct decomposition | Requires H₂ reduction |

| Conductivity (S/m) | 6.3 × 10⁷ | 5.9 × 10⁷ |

| Cost (Relative) | High | Moderate |

Substrate Reactivity and Deposition Efficiency

Ag(hfac)P(CH₃)₃ exhibits substrate-dependent reactivity. On hydroxyl-terminated silicon (HO–Si(100)) and silica, it forms uniform silver nanoparticles at 350°C, whereas hydrogen-terminated silicon (H–Si(100)) shows minimal deposition due to surface inertness . In contrast, silver tetrafluoroborate (AgBF₄) adheres poorly to silica but binds efficiently to polar substrates, highlighting the role of ligand-substrate interactions .

Biological Activity

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is a silver complex that has garnered attention for its potential biological activity, particularly in the fields of biochemistry and materials science. This article presents a comprehensive overview of its biological effects, mechanisms of action, and applications based on diverse research findings.

Overview of the Compound

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is a coordination compound characterized by its unique combination of a trimethylphosphine ligand and a hexafluoroacetylacetonate ligand. This composition enhances its stability and reactivity, making it an interesting subject for both chemical and biological studies.

Target Interactions

The primary target of Trimethylphosphine(hexafluoroacetylacetonato)silver(I) is the surface of solid substrates, where it facilitates the deposition of silver through chemical vapor deposition (CVD). This process is crucial for creating silver nanoparticles and films that exhibit antimicrobial properties .

Biochemical Pathways

The compound interacts with various biomolecules, particularly proteins containing thiol groups. Binding to these thiol groups can inhibit enzyme activity, disrupting metabolic pathways and altering cellular functions. The generation of reactive oxygen species (ROS) due to silver ion presence can lead to oxidative stress, further impacting cellular integrity.

Cellular Effects

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound's ability to generate ROS can lead to significant oxidative damage within cells, affecting their viability and function.

Dosage-Dependent Effects

Research indicates that the biological effects of this compound are dose-dependent. At lower concentrations, it may exhibit minimal toxicity; however, higher doses can result in substantial cytotoxicity and cellular dysfunction .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that silver complexes, including Trimethylphosphine(hexafluoroacetylacetonato)silver(I), possess antimicrobial properties. These compounds have been effective against various bacterial strains, suggesting their potential use in medical coatings and antimicrobial applications .

- Cell Viability Assays : In laboratory settings, cell viability assays have shown that exposure to this silver complex leads to decreased cell survival rates in a concentration-dependent manner. Higher concentrations correlate with increased levels of oxidative stress markers .

Summary of Chemical Reactions

The compound undergoes several key chemical reactions:

- Oxidation : Can be oxidized to form silver oxide (Ag₂O) when exposed to oxygen.

- Reduction : Capable of being reduced to metallic silver under specific conditions.

- Substitution : Ligands may be substituted depending on reaction conditions.

Applications in Scientific Research

Trimethylphosphine(hexafluoroacetylacetonato)silver(I) has several notable applications:

- Chemical Vapor Deposition : Used extensively in the deposition of silver films on various substrates for electronic applications.

- Antimicrobial Coatings : Its ability to form silver nanoparticles makes it valuable in developing antimicrobial surfaces for medical devices and other applications .

- Nanotechnology : The compound plays a significant role in nanotechnology research, particularly concerning the synthesis and application of silver nanoparticles .

Q & A

Q. How can computational modeling (DFT/MD) predict ligand substitution kinetics for tailored catalyst design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.